molecular formula C21H16FN5O3 B6429178 N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2327668-29-9

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No. B6429178
CAS RN: 2327668-29-9
M. Wt: 405.4 g/mol
InChI Key: WBTHDRGCVFDKQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The conditions under which reactions occur and the products formed are noted .


Physical And Chemical Properties Analysis

The compound’s properties such as melting point, boiling point, solubility, stability, and reactivity would be determined .

Mechanism of Action

If the compound is a drug, its mechanism of action in the body would be studied. This includes how it interacts with biological molecules and its effects on cellular processes .

Safety and Hazards

The compound’s toxicity and potential hazards would be assessed. This includes its effects on human health and the environment .

Future Directions

This involves predicting potential applications of the compound based on its properties and effects. It could also involve suggesting further studies to fully understand the compound .

properties

IUPAC Name

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3/c1-12-19(13(2)25-21(24-12)29-17-8-4-3-7-15(17)22)26-20(28)16-10-18(30-27-16)14-6-5-9-23-11-14/h3-11H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTHDRGCVFDKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

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